2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol
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Overview
Description
2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol is an organic compound with the molecular formula C10H16N2O2 It is a derivative of phenoxyethanol and contains both amine and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol typically involves the reaction of 3-(1,2-diaminoethyl)phenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Additionally, purification steps like distillation or recrystallization may be employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amine groups can be reduced to form secondary or tertiary amines.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s amine groups make it useful in the study of enzyme interactions and protein modifications.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of 2-[3-(1,2-Diaminoethyl)phenoxy]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The amine groups can form hydrogen bonds and electrostatic interactions with active sites, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways .
Comparison with Similar Compounds
Similar Compounds
2-[3-(2-Hydroxyethoxy)phenoxy]ethan-1-ol: Similar structure but with a hydroxyethoxy group instead of diaminoethyl.
2-(2-(Oxiran-2-ylmethoxy)phenoxy)ethan-1-ol: Contains an oxirane ring instead of diaminoethyl
Uniqueness
The combination of these groups allows for a wide range of interactions with biological molecules, making it valuable in research and industrial applications .
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
2-[3-(1,2-diaminoethyl)phenoxy]ethanol |
InChI |
InChI=1S/C10H16N2O2/c11-7-10(12)8-2-1-3-9(6-8)14-5-4-13/h1-3,6,10,13H,4-5,7,11-12H2 |
InChI Key |
ADAXLSAQUWXWEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)C(CN)N |
Origin of Product |
United States |
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